molecular formula C10H11NO B031821 1-Acetylindoline CAS No. 16078-30-1

1-Acetylindoline

Cat. No.: B031821
CAS No.: 16078-30-1
M. Wt: 161.2 g/mol
InChI Key: RNTCWULFNYNFGI-UHFFFAOYSA-N
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Description

1-Acetylindoline, also known as 1-(2,3-dihydro-1H-indol-1-yl)ethanone, is a substituted indole with the molecular formula C10H11NO. It is a tertiary amide characterized by a bulky nitrogen group. This compound is notable for its applications in various chemical reactions and its potential use in scientific research.

Biochemical Analysis

Biochemical Properties

1-Acetylindoline interacts with various enzymes, proteins, and other biomolecules. Its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst), has been reported . This suggests that this compound can participate in biochemical reactions involving reduction processes.

Cellular Effects

Indole derivatives, to which this compound belongs, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can undergo reduction to form a corresponding amine . This suggests that this compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylindoline can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 1-acetylindole using silane in the presence of molybdenum dioxide dichloride as a catalyst yields this compound . Another method includes the photochemical rearrangement of this compound to produce 5- and 7-acetylindole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques. The process may include the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which offers high efficiency and mild operating conditions . This method is advantageous due to its low catalyst loadings and the use of inexpensive reagents.

Comparison with Similar Compounds

  • 1-Acetylindole
  • 3-Acetylindole
  • 1-Benzylindoline
  • 1-Tosylindoline

Comparison: 1-Acetylindoline is unique due to its bulky nitrogen group, which influences its reactivity and the types of reactions it undergoes. Compared to 1-acetylindole, this compound has a more complex structure, making it suitable for specific synthetic applications . The presence of the acetyl group in this compound also differentiates it from other indoline derivatives, such as 1-benzylindoline and 1-tosylindoline .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTCWULFNYNFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166984
Record name 1H-Indole, 1-acetyl-2,3-dihydro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16078-30-1
Record name 1-Acetylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16078-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline, 1-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-acetyl-2,3-dihydro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 11.9 g of indoline in 100 ml of chloroform is cooled to 0° C., 13.9 ml of triethylamine are added and a solution of 10.4 ml of acetic anhydride in 10 ml of chloroform is then added dropwise, followed by 0.1 g of 4-dimethylaminopyride. After stirring for two hours at RT, water is added to the reaction mixture, extraction is carried out with chloroform, the organic phase is dried over sodium sulfate and the solvent is evaporated off under vacuum to give 15.44 g of the expected product, which is used as such.
Quantity
11.9 g
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reactant
Reaction Step One
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100 mL
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solvent
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13.9 mL
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reactant
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10.4 mL
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reactant
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a suspension of NaHCO3 (504 g, 6.0 mol) and 2,3-dihydro-1H-indole (60 g, 0.5 mol) in CH2Cl2 (600 mL) cooled in an ice-water bath, was added dropwise acetyl chloride (78.5 g, 1.0 mol). The mixture was stirred at room temperature for 2 h. The solid was filtered off and the filtrate was concentrated to give 1-(2,3-dihydro-indol-1-yl)-ethanone (82 g, 100%).
Quantity
504 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 3-neck 500 ml round bottom flask containing 108.5 g (0.911 mol) indoline was added acetic anhydride at a rate such as to maintain a temperature below 25° C. After addition (one hour), the reddish sludge was poured into ice water, filtered and washed several times with water. It was allowed to dry overnight and recrystallized from 700 ml of ethanol and gave 116.6 g (72.4% by weight yield) of N-acetylindoline.
Quantity
108.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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